Diselenide, bis(4-methoxyphenyl)

Catalog No.
S13530847
CAS No.
38762-70-8
M.F
C14H14O2Se2
M. Wt
372.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diselenide, bis(4-methoxyphenyl)

CAS Number

38762-70-8

Product Name

Diselenide, bis(4-methoxyphenyl)

IUPAC Name

1-methoxy-4-[(4-methoxyphenyl)diselanyl]benzene

Molecular Formula

C14H14O2Se2

Molecular Weight

372.2 g/mol

InChI

InChI=1S/C14H14O2Se2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3

InChI Key

RLDSFBXSHHFHGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)OC

Diselenide, bis(4-methoxyphenyl) is a chemical compound with the formula C14H14O2Se2C_{14}H_{14}O_{2}Se_{2}. It features two 4-methoxyphenyl groups attached to a diselenide linkage, making it structurally similar to diphenyl diselenide but with methoxy substituents that enhance its solubility and reactivity. This compound is characterized by its yellow color and is known for its stability and reactivity, which allow it to participate in various

  • Reduction Reactions: Diselenides can be reduced to selenols or other selenium-containing compounds. For instance, bis(4-methoxyphenyl) diselenide can be reduced to the corresponding selenol using reducing agents like lithium aluminum hydride .
  • Nucleophilic Substitution: The selenium atom in diselenides acts as a weak electrophile, allowing nucleophiles to attack and form new bonds. This property is utilized in organic synthesis to introduce selenium into various molecular frameworks .
  • Oxidation Reactions: Diselenides can also be oxidized to form more complex selenium species, which can further participate in other reactions, including cyclization and polymerization .

Research indicates that bis(4-methoxyphenyl) diselenide exhibits notable biological activity, particularly in the realm of antioxidant properties. It has shown potential in alleviating oxidative stress-related damage in biological systems. Additionally, compounds with similar structures have been studied for their effects on cellular signaling pathways, including those involved in cancer and neuroprotection . The methoxy groups may enhance its bioavailability and interaction with biological targets.

The synthesis of bis(4-methoxyphenyl) diselenide can be achieved through several methods:

  • Direct Synthesis from Selenium: One common method involves the reaction of 4-methoxyphenyl selenol with 4-methoxyphenyl bromide or iodide under controlled conditions to form the diselenide .
  • Oxidation of Selenols: Another approach is the oxidation of 4-methoxyphenyl selenol using oxidizing agents such as hydrogen peroxide or iodine, leading to the formation of the diselenide .
  • Photochemical Methods: Recent studies have explored photochemical methods involving light irradiation to facilitate the formation of diselenides from simpler precursors, enhancing yields and selectivity .

Diselenides like bis(4-methoxyphenyl) diselenide find applications across various fields:

  • Organic Synthesis: They serve as intermediates in the synthesis of complex organic molecules, particularly in medicinal chemistry where selenium's unique properties are exploited .
  • Antioxidant Agents: Due to their biological activity, these compounds are investigated for use as antioxidant agents in pharmaceuticals and nutraceuticals .
  • Materials Science: Their unique electronic properties make them candidates for applications in organic electronics and photonic devices .

Studies on bis(4-methoxyphenyl) diselenide have focused on its interactions with various biological molecules. For example:

  • Protein Interactions: Research has indicated that selenium-containing compounds can interact with thiol groups in proteins, potentially modulating enzyme activity and signaling pathways .
  • Radical Scavenging: The compound has been shown to scavenge free radicals effectively, which is crucial for its proposed role as an antioxidant agent in biological systems .

Several compounds share structural similarities with bis(4-methoxyphenyl) diselenide. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Diphenyl DiselenideTwo phenyl groupsCommonly used in organic synthesis; well-studied
Bis(2-hydroxyphenyl) DiselenideHydroxy-substituted phenyl groupsExhibits enhanced antioxidant properties
Bis(4-fluorophenyl) DiselenideFluorine-substituted phenyl groupsIncreased reactivity due to electronegative fluorine
Bis(4-chlorophenyl) DiselenideChlorine-substituted phenyl groupsPotentially different biological activities due to chlorine

Bis(4-methoxyphenyl) diselenide stands out due to the presence of methoxy groups, which enhance solubility and potentially improve its interaction with biological targets compared to other derivatives. This unique substitution pattern may influence both its chemical reactivity and biological efficacy.

Hydrogen Bond Acceptor Count

2

Exact Mass

373.93242 g/mol

Monoisotopic Mass

373.93242 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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